molecular formula C11H10BrNO3 B5181795 5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5181795
M. Wt: 284.11 g/mol
InChI Key: YRQDYOLPEXIOFA-UHFFFAOYSA-N
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Description

5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.98441 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • 5'-bromo derivatives of indole and spiroindole phytoalexins, including 5-brominated spirobrassinol methyl ethers, are synthesized through electrophilic aromatic substitution. These derivatives show enhanced anticancer activity against leukemia cell lines (Očenášová et al., 2015) (Očenášová et al., 2015).

Molecular Structural Analysis

  • The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane undergoes rearrangement in formic acid, highlighting the structural adaptability of such compounds (Hasegawa et al., 1993) (Hasegawa et al., 1993).

Photochromic Properties

  • Derivatives like 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], which are synthesized from 5-bromo or 5-chloro-8-hydroxyquinoline, exhibit photochromic properties with thermal and photo-induced isomerization (Voloshin et al., 2008) (Voloshin et al., 2008).

Spiro Compound Synthesis

  • Novel methods for synthesizing dispiro derivatives, such as 5''-bromo-2-[(4-chlorophenyl)sulfanyl]-1'-methyl-1,4'-diphenyldispiro[imidazole-4,3'-pyrrolidine-2',3''-indoline]-2'',5(1 H )-dione, have been developed. These methods explore the chemical reactivity and potential applications of these compounds (Finko et al., 2020) (Finko et al., 2020).

Polymer Synthesis and Characterization

  • Spiro compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one have been utilized in the synthesis of polymers, demonstrating their application in materials science. These polymers exhibit unique properties like high water absorption capacity (Kumar & Negi, 2015) (Kumar & Negi, 2015).

Cytotoxic Activity and ROS Generation

  • Selenium-containing dispiro indolinones, similar in structure to the compound , have shown considerable cytotoxicity against cancer cell lines and the ability to increase intracellular reactive oxygen species (ROS) levels. This suggests potential applications in cancer therapy (Novotortsev et al., 2021) (Novotortsev et al., 2021).

Donor-Acceptor Properties

  • Donor-acceptor spiro compounds, which include spiro[1,3-dioxolane-2,2′-indan]-1′,3′-dione, exhibit interesting electronic properties. Their photoelectron spectra and UV/Vis spectra indicate weak interaction between the two perpendicularly arranged moieties, relevant in electronic and photonic applications (Gleiter et al., 1994, 1995) (Gleiter et al., 1994) (Gleiter et al., 1995).

Properties

IUPAC Name

5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-6-4-7(12)5-8-9(6)13-10(14)11(8)15-2-3-16-11/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDYOLPEXIOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C23OCCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

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